Cas no 1131614-56-6 (Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate)

Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate is a benzoate ester derivative featuring an iodine substituent at the 3-position and a pyrrolidinylmethyl group at the 4-position of the aromatic ring. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the iodine moiety, which serves as a valuable handle for further functionalization. The pyrrolidinylmethyl group enhances solubility in polar organic solvents, making it suitable for diverse reaction conditions. Its well-defined structure and stability under standard conditions make it a useful intermediate in pharmaceutical and materials science research, particularly in the development of bioactive molecules and complex heterocyclic systems.
Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate structure
1131614-56-6 structure
商品名:Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate
CAS番号:1131614-56-6
MF:C13H16NO2I
メガワット:345.17564
CID:1030615
PubChem ID:44828976

Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate
    • A802898
    • AK133749
    • CTK8E2148
    • FT-0653393
    • I14-5531
    • KB-145609
    • SBB068091
    • DTXSID90661063
    • AKOS015852013
    • methyl 3-iodanyl-4-(pyrrolidin-1-ylmethyl)benzoate
    • DB-060423
    • 3-iodo-4-(1-pyrrolidinylmethyl)benzoic acid methyl ester
    • 1131614-56-6
    • Methyl3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate
    • Methyl 3-iodo-4-[(pyrrolidin-1-yl)methyl]benzoate
    • インチ: InChI=1S/C13H16INO2/c1-17-13(16)10-4-5-11(12(14)8-10)9-15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3
    • InChIKey: UOJAHYKURPKSQU-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC(=C(C=C1)CN2CCCC2)I

計算された属性

  • せいみつぶんしりょう: 345.02258g/mol
  • どういたいしつりょう: 345.02258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM159383-1g
methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate
1131614-56-6 95%
1g
$*** 2023-04-03
Alichem
A109006719-1g
Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate
1131614-56-6 95%
1g
$436.00 2023-09-04
Chemenu
CM159383-1g
methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate
1131614-56-6 95%
1g
$505 2021-08-05
Ambeed
A378767-1g
Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate
1131614-56-6 95+%
1g
$445.0 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1757736-1g
Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate
1131614-56-6 98%
1g
¥4672.00 2024-08-09

Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate 関連文献

Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoateに関する追加情報

Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate (CAS No. 1131614-56-6)

The compound Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate, with the CAS number 1131614-56-6, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzoate ester group, an iodo substituent, and a pyrrolidine ring attached via a methylene group. The combination of these functional groups makes it a versatile compound with potential applications in drug design, material science, and organic synthesis.

The chemical structure of Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate consists of a benzene ring substituted with an iodo group at the 3-position and a pyrrolidinylmethyl group at the 4-position. The benzoate ester group is attached to the methyl group, forming a stable ester linkage. This structure provides a platform for various chemical reactions, including nucleophilic substitutions, reductions, and oxidations. Recent studies have highlighted the importance of such structures in medicinal chemistry, particularly in the design of bioactive molecules.

One of the key features of this compound is its iodine substituent, which plays a crucial role in its reactivity and biological activity. Iodo groups are known to enhance the lipophilicity of molecules, making them more suitable for crossing biological membranes. Additionally, the presence of the pyrrolidine ring introduces steric and electronic effects that can influence the compound's interaction with biological targets. Recent research has shown that such structures can act as scaffolds for designing inhibitors of various enzymes and receptors.

The synthesis of Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate involves a series of well-established organic reactions. Typically, the benzoic acid derivative is first prepared via electrophilic aromatic substitution or coupling reactions. The introduction of the iodo group and the pyrrolidinylmethyl group requires careful planning to ensure high yields and purity. Recent advancements in catalytic methods have made it possible to achieve these transformations with greater efficiency and selectivity.

In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, it has been used as a lead compound for designing drugs targeting various diseases, including cancer and neurodegenerative disorders. The pyrrolidine ring contributes to the molecule's flexibility, allowing it to adopt conformations that are favorable for binding to protein targets. Additionally, this compound has been explored as a precursor for synthesizing more complex molecules with enhanced bioactivity.

Recent studies have also focused on the use of Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate in material science. Its unique structure makes it a candidate for applications in polymer chemistry and nanotechnology. For instance, it has been investigated as a building block for constructing self-assembling materials and stimuli-responsive polymers. These applications highlight its potential beyond traditional pharmaceutical uses.

In conclusion, Methyl 3-iodo-4-(pyrrolidin-1-yli methyl)benzoate (CAS No. 1131614566) is a versatile compound with significant potential in various fields of research and industry. Its unique structure, reactivity, and biological activity make it an invaluable tool for scientists working on drug discovery, material development, and organic synthesis.

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Amadis Chemical Company Limited
(CAS:1131614-56-6)Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate
A802898
清らかである:99%
はかる:1g
価格 ($):400.0